

Fentonium Bromide: A Technical Guide on Solubility and Stability for Pharmaceutical Research

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Compound of Interest

Compound Name: *Fentonium*

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Abstract

Fentonium bromide is a quaternary ammonium compound and a potent muscarinic antagonist used for its anticholinergic and antispasmodic properties. A thorough understanding of its physicochemical characteristics, specifically solubility and stability, is paramount for its effective formulation, development, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility and stability profiles of **fentonium** bromide. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines reported data with projected profiles based on its chemical structure and the behavior of analogous compounds. Furthermore, it furnishes detailed, standardized experimental protocols for researchers to determine these critical parameters in a laboratory setting. Visual workflows and signaling pathway diagrams are included to facilitate a deeper understanding of both the practical methodologies and the compound's mechanism of action.

Introduction

Fentonium bromide, with the chemical formula $C_{31}H_{34}BrNO_4$, is a derivative of atropine and acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its quaternary ammonium structure confers specific physicochemical properties that influence its behavior in both in vitro and in vivo systems. As an anticholinergic agent, it effectively blocks the action of

acetylcholine, leading to effects such as smooth muscle relaxation.[3] Accurate data on its solubility and stability are critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and shelf-life.

Solubility Profile of Fentonium Bromide

Solubility is a determining factor for a drug's absorption, distribution, and overall bioavailability. While extensive quantitative data for **fentonium** bromide across a wide range of solvents is scarce, its structural characteristics and available data provide a solid foundation for its solubility profile.

Known and Projected Solubility

As a quaternary ammonium salt, **fentonium** bromide is expected to be water-soluble. However, the large, lipophilic organic moiety would also suggest some solubility in organic solvents. The only specific quantitative data found pertains to its solubility in Dimethyl Sulfoxide (DMSO).[3] [4]

Solvent	Reported Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	130 mg/mL	Not Specified	Requires sonication for dissolution.[4]
Water	Not Reported	-	Expected to be soluble due to its quaternary ammonium salt structure.
Ethanol	Not Reported	-	Likely soluble, common for similar organic salts.
Methanol	Not Reported	-	Likely soluble, common for similar organic salts.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.^{[5][6]} This protocol outlines the necessary steps a researcher would take to quantify the solubility of **fentonium** bromide.

Objective: To determine the equilibrium solubility of **fentonium** bromide in a specific solvent at a controlled temperature.

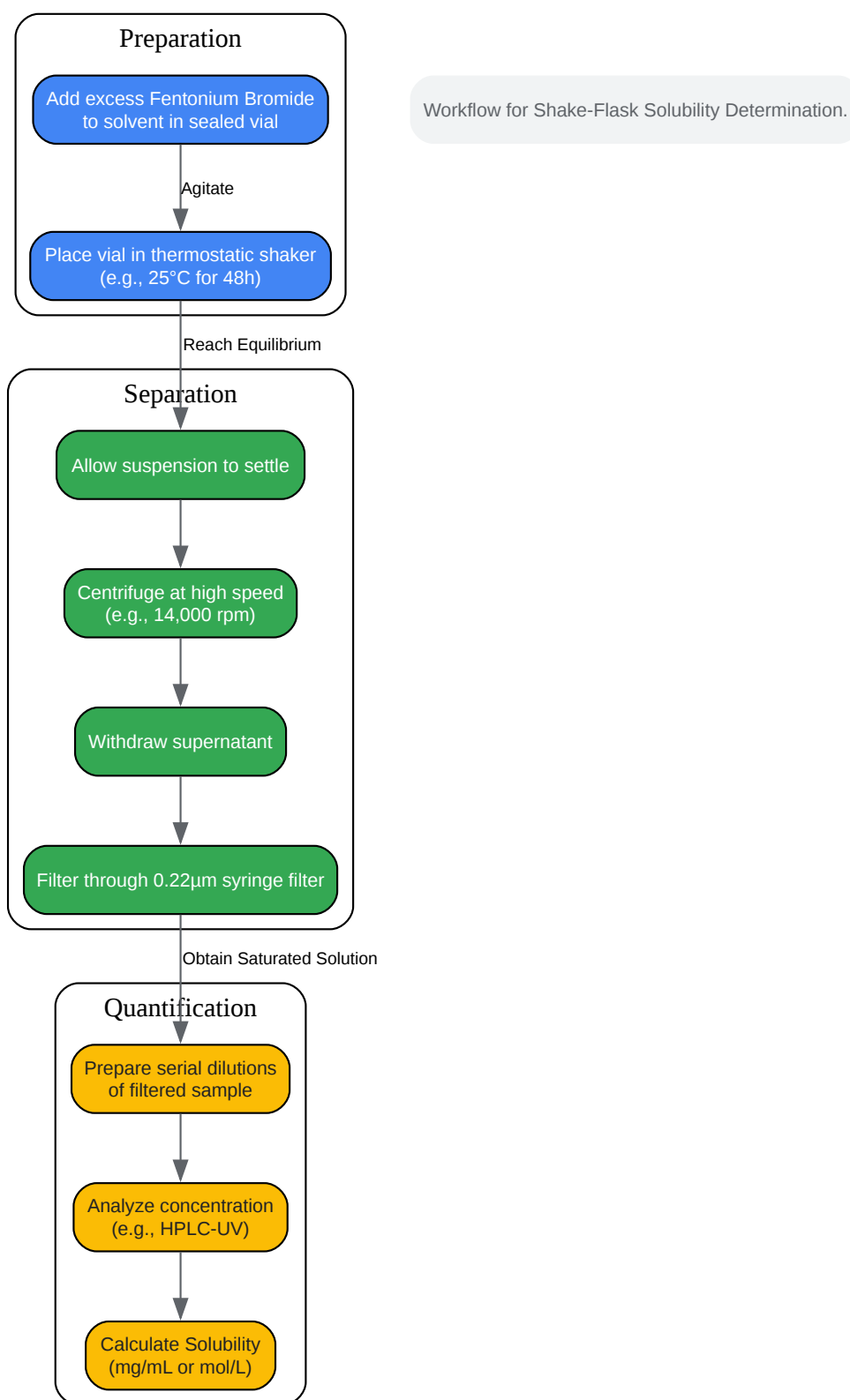
Materials:

- **Fentonium** Bromide (solid powder)
- Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4)
- Volumetric flasks, sealed vials
- Thermostatic shaker or incubator
- Centrifuge
- Analytical balance
- HPLC or UV-Vis Spectrophotometer for quantification
- Syringe filters (0.22 μm)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **fentonium** bromide to a sealed vial containing a known volume of the solvent. The excess solid should be clearly visible.
- **Equilibration:** Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.^{[5][6]}
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.^[6]

- **Sample Collection and Dilution:** Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 μm syringe filter to remove any remaining microparticles.
- **Quantification:** Accurately dilute the filtered supernatant with the solvent. Quantify the concentration of **fentonium** bromide in the diluted sample using a validated analytical method, such as HPLC-UV.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.



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Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of Fentonium Bromide

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Known Storage Conditions and Projected Stability

Specific degradation kinetics for **fentonium** bromide are not readily available. However, manufacturer recommendations and data from analogous compounds provide guidance on its stability. A study on fentanyl analogs revealed that these compounds are generally stable at or below pH 6 but degrade in alkaline conditions and at elevated temperatures.[7]

Condition	Recommendation / Profile
Storage (Solid)	Short-term (days to weeks): Dry, dark at 0-4°C. [3] Long-term (months to years): Dry, dark at -20°C.[3]
Storage (In DMSO)	-20°C for up to 1 month; -80°C for up to 6 months.[4]
pH Stability	Projected to be most stable in acidic to neutral conditions (pH < 7).[7] Likely susceptible to hydrolysis under alkaline (basic) conditions.
Thermal Stability	Stable at ambient temperatures for short durations (e.g., shipping).[3] Expected to degrade at elevated temperatures.[7]
Photostability	Recommended to be stored away from light, suggesting potential photosensitivity.[4]

Experimental Protocol: Forced Degradation (Stress Testing) for Stability-Indicating Method Development

Forced degradation studies are used to identify likely degradation products and establish the specificity of analytical methods.[8][9]

Objective: To assess the stability of **fentonium** bromide under various stress conditions and identify degradation products.

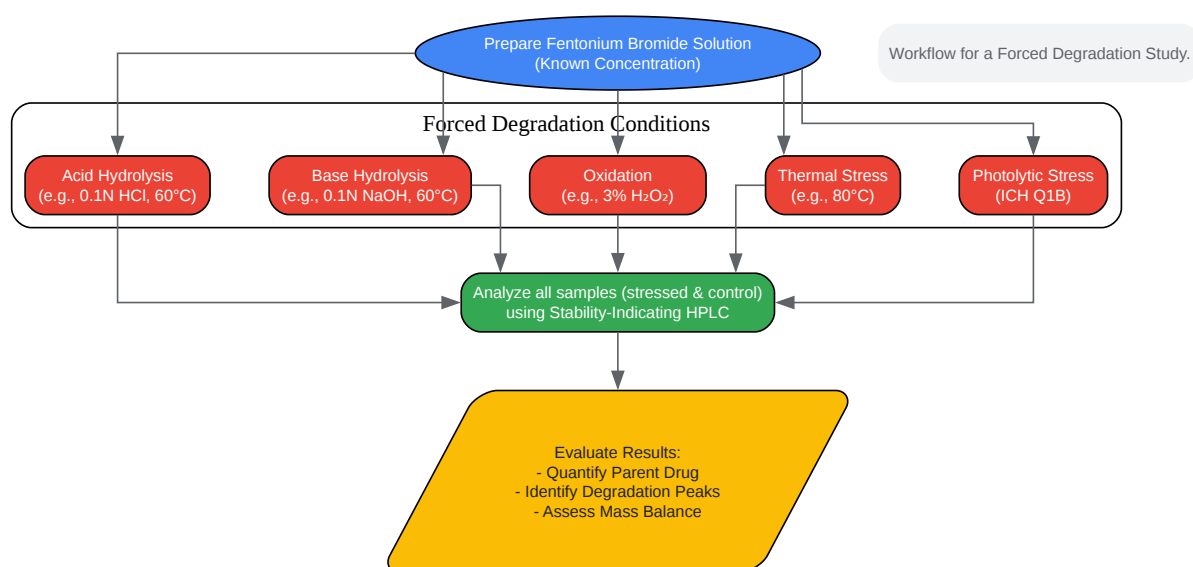
Materials:

- **Fentonium** Bromide solution (in a suitable solvent like water or methanol)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Photostability chamber
- Oven/heating block
- Validated stability-indicating HPLC method

Procedure:

- Sample Preparation: Prepare multiple aliquots of a known concentration of **fentonium** bromide solution.
- Acid Hydrolysis: To one aliquot, add 0.1N HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).^[9] Neutralize the sample before analysis.
- Base Hydrolysis: To another aliquot, add 0.1N NaOH. Keep at room temperature or heat gently (e.g., 60°C for 30 minutes).^[9] Neutralize the sample before analysis.
- Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for a specified duration (e.g., 30 minutes).^[9]
- Thermal Degradation: Expose a solid sample or a solution to dry heat in an oven at an elevated temperature (e.g., 80°C).
- Photolytic Degradation: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.

- Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all formed degradation products.[10][11]
- Evaluation: Compare the chromatograms to identify and quantify degradation products. The loss of the parent drug peak and the appearance of new peaks indicate degradation.



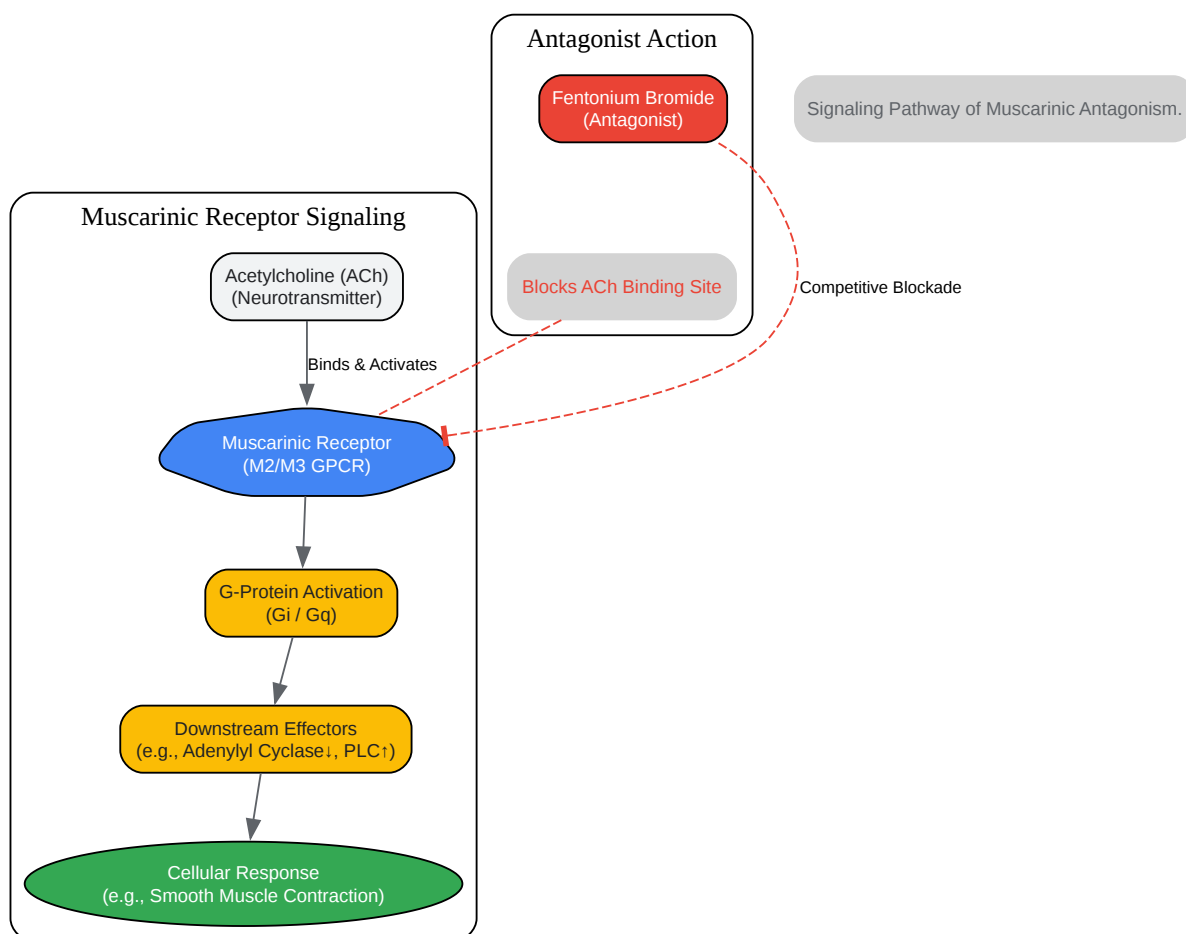
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Caption: Workflow for a Forced Degradation Study.

Mechanism of Action: Muscarinic Antagonism

Fentonium bromide functions as a muscarinic antagonist, meaning it competitively binds to muscarinic acetylcholine receptors (mAChRs) without activating them.[12][13] This action blocks the effects of the endogenous neurotransmitter, acetylcholine, at parasympathetic neuroeffector junctions.[14] There are five subtypes of muscarinic receptors (M1-M5), which

are G-protein coupled receptors (GPCRs). The blockade of these receptors, particularly M2 and M3, in tissues like smooth muscle and the heart leads to the observed antispasmodic and anticholinergic effects.



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Caption: Signaling Pathway of Muscarinic Antagonism.

Conclusion

This guide consolidates the available information on the solubility and stability of **fentonium** bromide for the scientific community. While specific quantitative data remains limited, the provided protocols for the shake-flask and forced degradation methods offer a clear roadmap for researchers to generate this crucial data. The structural nature of **fentonium** bromide as a quaternary ammonium salt suggests aqueous solubility, and its stability is likely highest in acidic to neutral conditions, with degradation occurring under alkaline and high-temperature stress. The outlined experimental workflows and pathway diagrams serve as practical tools for further investigation and development of this important anticholinergic compound.

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